molecular formula C21H25NO2 B2464469 (E)-3-(4-isobutylphenyl)-N-(4-methoxybenzyl)-2-propenamide CAS No. 329778-76-9

(E)-3-(4-isobutylphenyl)-N-(4-methoxybenzyl)-2-propenamide

Cat. No.: B2464469
CAS No.: 329778-76-9
M. Wt: 323.436
InChI Key: SSBVQOPDXYZDBH-JLHYYAGUSA-N
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Description

(E)-3-(4-isobutylphenyl)-N-(4-methoxybenzyl)-2-propenamide is a synthetically designed propenamide derivative developed for biochemical and pharmacological research. This compound features a conjugated (E)-configured propenamide backbone that links a 4-isobutylphenyl moiety to a 4-methoxybenzyl group. The structural design incorporates key pharmacophores found in bioactive molecules: the 4-isobutylphenyl group is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen, known for its cyclooxygenase (COX) inhibitory activity , while the 4-methoxybenzyl group is a common structural element in compounds investigated for various biological activities, including anticancer effects . The primary research applications of this compound are anticipated to be in the field of oncology and inflammation. The (E)-propenamide linker is a privileged structure in medicinal chemistry, often contributing to molecular rigidity and potential interactions with biological targets. Researchers may explore its efficacy as a multi-target agent, potentially inhibiting key signaling pathways involved in cell proliferation and survival, such as the VEGFR2 and AKT pathways, a strategy that has shown promise in cancer research . Its potential to modulate PPARγ activity, a nuclear receptor involved in metabolism and cell differentiation, may also be of significant investigative interest . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated area.

Properties

IUPAC Name

(E)-N-[(4-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-16(2)14-18-6-4-17(5-7-18)10-13-21(23)22-15-19-8-11-20(24-3)12-9-19/h4-13,16H,14-15H2,1-3H3,(H,22,23)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBVQOPDXYZDBH-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(4-isobutylphenyl)-N-(4-methoxybenzyl)-2-propenamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C21H25NO2
  • Molecular Weight : 323.4287 g/mol
  • CAS Number : Not specified in the sources but can be referenced through its chemical name.

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of propenamide derivatives, which may provide insights into the potential effects of this compound:

  • Cell Viability Assays : These assays often measure the cytotoxic effects on various cancer cell lines. Compounds with similar structures have shown varying degrees of cytotoxicity, indicating potential anti-cancer properties.
  • Enzyme Activity Assays : Studies investigating the inhibition of AChE and BChE have revealed that certain propenamide derivatives can effectively inhibit these enzymes, suggesting a possible therapeutic application in cognitive disorders .

In Vivo Studies

Research involving animal models has been limited for this specific compound; however, related compounds have demonstrated:

  • Neuroprotective Effects : Animal studies indicate that certain propenamides can protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
  • Anti-inflammatory Responses : In vivo models have shown that these compounds can reduce inflammation markers, supporting their potential use in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntioxidantVarious propenamide derivativesReduced oxidative stress markers
Anti-inflammatoryPropenamide analogsDecreased levels of pro-inflammatory cytokines
Enzyme InhibitionAChE/BChE inhibitorsImproved cognitive function in animal models
CytotoxicityCancer cell line studiesInduced apoptosis in specific cancer types

Case Studies

  • Neuroprotective Study : A study investigated a series of propenamide derivatives for their neuroprotective effects in a rat model of Alzheimer's disease. The results indicated that these compounds could significantly reduce neuroinflammation and improve cognitive function .
  • Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of various propenamide derivatives on human cancer cell lines. Results showed that certain compounds exhibited IC50 values suggesting significant anti-cancer potential, warranting further investigation into their mechanisms .

Q & A

Q. What experimental designs are critical for evaluating the compound’s biological activity while minimizing artifacts?

  • Methodological Answer :
  • Include positive controls (e.g., ibuprofen for anti-inflammatory assays) and vehicle controls (DMSO).
  • Use dose-response curves (IC50/EC50) with triplicate measurements.
  • Perform counter-screening against unrelated targets (e.g., kinases) to assess specificity.
  • Validate cytotoxicity via MTT assays in relevant cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.